molecular formula C10H10N4 B13089442 (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine

(2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine

Cat. No.: B13089442
M. Wt: 186.21 g/mol
InChI Key: NOQVIWWDGLEVQQ-UHFFFAOYSA-N
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Description

(2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine is an organic compound belonging to the class of heterocyclic amines This compound features a pyridine ring fused to a pyrimidine ring, with a methanamine group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as magnesium oxide nanoparticles to enhance the efficiency and yield of the synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and consistency. The use of advanced catalysts and optimized reaction conditions can significantly improve the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives

Scientific Research Applications

Chemistry

In chemistry, (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a ligand for various biological targets. It can interact with enzymes, receptors, and other proteins, making it a valuable tool for understanding biological processes and developing new therapeutic agents.

Medicine

In medicine, this compound derivatives have shown promise as anticancer agents. They exhibit cytotoxic activity against various cancer cell lines, making them potential candidates for further development as chemotherapeutic drugs .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical transformations makes it a versatile intermediate for the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Pyridin-2-YL)pyrimidin-5-YL)methanamine
  • (2-(Pyridin-4-YL)pyrimidin-5-YL)methanamine
  • (2-(Pyridin-3-YL)pyrimidin-4-YL)methanamine

Uniqueness

Compared to similar compounds, (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine exhibits unique structural features that enhance its reactivity and biological activity. The position of the methanamine group and the specific arrangement of the pyridine and pyrimidine rings contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

(2-pyridin-3-ylpyrimidin-5-yl)methanamine

InChI

InChI=1S/C10H10N4/c11-4-8-5-13-10(14-6-8)9-2-1-3-12-7-9/h1-3,5-7H,4,11H2

InChI Key

NOQVIWWDGLEVQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=N2)CN

Origin of Product

United States

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